![molecular formula C31H36N6O8 B13820118 (2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)

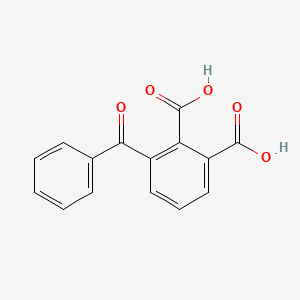

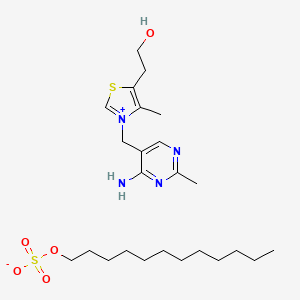

(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

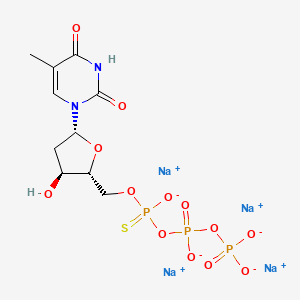

Irbesartan N-b-D-glucuronide is a metabolite of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and diabetic nephropathy. This compound is formed through the glucuronidation of Irbesartan, a process that enhances its solubility and facilitates its excretion from the body.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Irbesartan N-b-D-glucuronide involves the glucuronidation of Irbesartan. This process typically employs glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to Irbesartan. The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, typically around pH 7.4, and a temperature of 37°C.

Industrial Production Methods

Industrial production of Irbesartan N-b-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity. The reaction mixture is continuously monitored and adjusted to ensure maximum yield and purity of the product. After the reaction, the product is purified using techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Irbesartan N-b-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and regeneration of Irbesartan. Conjugation reactions involve the addition of various functional groups to the molecule, enhancing its solubility and excretion.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Conjugation: Enzymatic reactions using glucuronosyltransferase enzymes and uridine diphosphate glucuronic acid.

Major Products Formed

Hydrolysis: Irbesartan and glucuronic acid.

Conjugation: Various glucuronide conjugates depending on the functional groups added.

Aplicaciones Científicas De Investigación

Irbesartan N-b-D-glucuronide has several scientific research applications:

Pharmacokinetics: Studying the metabolism and excretion of Irbesartan in the body.

Toxicology: Assessing the safety and potential side effects of Irbesartan and its metabolites.

Drug Development: Investigating the efficacy and safety of new angiotensin II receptor antagonists.

Biochemistry: Understanding the role of glucuronidation in drug metabolism and excretion.

Mecanismo De Acción

Irbesartan N-b-D-glucuronide exerts its effects by being a metabolite of Irbesartan. Irbesartan itself works by blocking the binding of angiotensin II to the angiotensin II type 1 receptor in tissues such as vascular smooth muscle and the adrenal gland. This prevents vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure. The glucuronidation of Irbesartan enhances its solubility and facilitates its excretion, thereby regulating its levels in the body.

Comparación Con Compuestos Similares

Similar Compounds

- Losartan N-b-D-glucuronide

- Valsartan N-b-D-glucuronide

- Candesartan N-b-D-glucuronide

Uniqueness

Irbesartan N-b-D-glucuronide is unique due to its specific parent compound, Irbesartan, which has a high oral bioavailability and a long elimination half-life compared to other angiotensin II receptor antagonists. Additionally, Irbesartan does not require biotransformation for its pharmacological effect, making its glucuronide metabolite particularly significant in understanding its pharmacokinetics and excretion.

Propiedades

Fórmula molecular |

C31H36N6O8 |

|---|---|

Peso molecular |

620.7 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C31H36N6O8/c1-2-3-10-22-32-31(15-6-7-16-31)30(43)36(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)27-33-34-35-37(27)45-29-25(40)23(38)24(39)26(44-29)28(41)42/h4-5,8-9,11-14,23-26,29,38-40H,2-3,6-7,10,15-17H2,1H3,(H,41,42)/t23-,24-,25+,26-,29?/m0/s1 |

Clave InChI |

HLPGFCISDUNTLL-IWAHTTSFSA-N |

SMILES isomérico |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

SMILES canónico |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5OC6C(C(C(C(O6)C(=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Benzofuro[3,2-c]pyrazole](/img/structure/B13820080.png)

![methyl (1R,2S,3S,5S)-3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13820093.png)

![Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate](/img/structure/B13820095.png)

![4-(5-{(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B13820119.png)